N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.38. It is related to a class of compounds that incorporate the benzo[d][1,3]dioxole subunit .
Synthesis Analysis
While specific synthesis details for “this compound” are not available, related compounds have been synthesized via various methods. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Scientific Research Applications
Anti-inflammatory and Antioxidant Applications
- Research on benzoxazole derivatives, closely related in structure to benzodioxole carboxamides, showed certain compounds possessing significant anti-inflammatory and antioxidant activities. These activities were evaluated through synthetic methodologies and various biological assays, highlighting the potential of benzoxazole and, by extension, benzodioxole derivatives in medicinal chemistry for developing treatments targeting inflammation and oxidative stress-related diseases (Paralapalli et al., 2014).
Supramolecular Chemistry
- Studies on the crystal structure of benzene tricarboxamide derivatives, which share a functional group similarity with the query compound, emphasize the role of such compounds in supramolecular chemistry. These compounds exhibit unique hydrogen bonding patterns and crystal packing, contributing to the understanding of molecular self-assembly and the design of advanced materials (Jiménez et al., 2009).
Synthesis and Computational Studies
- Research on the synthesis of novel benzodioxole and carboxamide derivatives illustrates the diverse synthetic routes and the potential for creating new compounds with various applications in drug development, material science, and as intermediates in organic synthesis. Computational studies accompanying these syntheses help elucidate the mechanisms and optimize the reactions, contributing to the field of computational chemistry and molecular engineering (Guleli et al., 2019).
Luminescence and Thermostability
- The synthesis and characterization of metal-organic frameworks (MOFs) utilizing carboxamide functionalities demonstrate the application of such compounds in the development of materials with desirable properties like luminescence and thermostability. These characteristics are crucial for applications in sensing, imaging, and as materials for specific environmental or industrial processes (Sun et al., 2012).
Future Directions
While specific future directions for “N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” are not mentioned, related compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Properties
IUPAC Name |
N-[2-(2-methylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-10(2)8-16-22(18,19)6-5-15-14(17)11-3-4-12-13(7-11)21-9-20-12/h3-4,7,10,16H,5-6,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGDJOBZKUCDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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